molecular formula C14H14N2O4 B2691264 6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one CAS No. 1211703-84-2

6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one

Cat. No.: B2691264
CAS No.: 1211703-84-2
M. Wt: 274.276
InChI Key: WDFKJNMFAXWHBT-UHFFFAOYSA-N
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Description

6-(Benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety at position 6 and a 2-methoxyethyl substituent at position 2 of the pyridazinone core. Pyridazinones are nitrogen-containing heterocycles known for diverse biological activities, including anticonvulsant, anti-inflammatory, and antiproliferative properties . The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and binding interactions with target proteins . The 2-methoxyethyl side chain may improve solubility and metabolic stability compared to bulkier substituents.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-18-7-6-16-14(17)5-3-11(15-16)10-2-4-12-13(8-10)20-9-19-12/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFKJNMFAXWHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC(=N1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using a benzo[d][1,3]dioxole derivative and a suitable pyridazinone precursor.

    Attachment of the Methoxyethyl Side Chain: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides or sulfonates in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution, electrophiles such as halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound may serve as a lead structure for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Materials Science: The compound’s unique structural features may make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Key Differences Reference
6-(Benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one (Target) Pyridazin-3(2H)-one - 6-position: Benzo[d][1,3]dioxol-5-yl
- 2-position: 2-Methoxyethyl
Reference compound for comparison N/A
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) Pyridazin-3(2H)-one - 5-position: Cl
- 6-position: Phenyl
- 2-position: Varied alkyl/aryl
Chlorine and phenyl groups enhance electrophilicity; smaller substituents reduce steric hindrance
2-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-1H-benzo[d]imidazole Benzoimidazole - 6-position: Bromo-substituted benzo[d][1,3]dioxole
- Thioether linker
Benzoimidazole core with sulfur bridge; bromine increases molecular weight and polarity
6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine Pyridine - Ethynyl linker to 4-methoxyphenyl
- Methoxy group at position 3
Pyridine core with alkynyl substituents; enhanced π-conjugation for electronic effects

Physicochemical Properties

Molecular Weight and Solubility

The molecular weight of the target compound is estimated at ~316.3 g/mol (based on pyridazinone core + substituents). The 2-methoxyethyl group likely improves aqueous solubility compared to bulkier analogs like 2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-1H-benzo[d]imidazole (MW ~435.3 g/mol) .

Melting Points and Stability

Pyridazinones with simple alkyl substituents (e.g., 3a-3h in ) exhibit melting points between 120–180°C, suggesting moderate thermal stability . The benzo[d][1,3]dioxole moiety may lower melting points due to increased molecular flexibility, as seen in related dihydrostilbenes (e.g., 68 and 69 in ) .

Key Advantages and Limitations

Advantages

  • Benzo[d][1,3]dioxole enhances metabolic stability and target binding via π-π interactions.

Limitations

  • Limited synthetic yield data for precise benchmarking (e.g., reports 70% yield for a related azepin-ol compound ).
  • Absence of direct biological data necessitates further in vitro/in vivo studies.

Biological Activity

6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and possible therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H15N3O3\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_3

Synthesis

The synthesis of this compound typically involves the reaction of substituted pyridazines with benzo[d][1,3]dioxole derivatives. The reaction conditions and catalysts used can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have been shown to possess antibacterial and antifungal properties. A study highlighted that certain dioxolane derivatives demonstrated excellent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Antioxidant Activity

Compounds featuring the benzo[d][1,3]dioxole structure are often evaluated for their antioxidant capabilities. These properties are crucial in mitigating oxidative stress-related damage in biological systems. The antioxidant activity is typically assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Neuroprotective Effects

There is emerging evidence suggesting that pyridazine derivatives may exhibit neuroprotective effects. For example, studies on related compounds indicate potential mechanisms involving inhibition of acetylcholinesterase (AChE), which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's . The binding affinity of these compounds at AChE's active site suggests they could serve as lead compounds for further development.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several derivatives of benzo[d][1,3]dioxole and assessed their antimicrobial activity. The results showed that compounds with a similar structural framework to this compound displayed notable antibacterial effects against Gram-positive bacteria .
  • Neuroprotective Study : In a virtual screening study, piperazine derivatives were evaluated for their ability to inhibit AChE. This research suggested that modifications to the dioxole structure could enhance neuroprotective properties through improved binding interactions with AChE .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/MechanismReference
6-(benzo[d][1,3]dioxol-5-yl)-pyrimidine derivativesAntimicrobialStaphylococcus aureus, Pseudomonas aeruginosa
Piperazine derivativesNeuroprotectiveAcetylcholinesterase inhibition
Dioxolane derivativesAntifungalCandida albicans

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